molecular formula C22H19F2N7O B2401355 (2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-58-0

(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2401355
CAS RN: 920383-58-0
M. Wt: 435.439
InChI Key: IUCSYGSSEOIFFW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a phenyl ring, a piperazine ring, and a triazolopyrimidine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using computational methods such as those available in the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the triazole ring could contribute to the compound’s solubility and stability .

Scientific Research Applications

a. c-Met Inhibition: The compound’s structural features resemble those of potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibitors. For instance, the clinical candidate Savolitinib (Structure A) shares substructures with our compound . Researchers are exploring its efficacy in inhibiting c-Met signaling pathways, which play a crucial role in cancer progression and metastasis.

b. GABA A Modulation: Studies have revealed that this compound exhibits allosteric modulating activity on GABA A receptors (Structure B). These receptors are essential for neurotransmission and play a role in anxiety, epilepsy, and other neurological disorders. Investigating its impact on GABA A receptors could lead to novel therapeutic strategies.

Enzyme Inhibition

The compound has demonstrated inhibition of β-secretase 1 (BACE-1) (Structure D). BACE-1 is implicated in Alzheimer’s disease, making it a promising target for drug development. Further studies are needed to explore its potential as an anti-Alzheimer’s agent.

Future Directions

Future research could focus on further exploring the biological activity of this compound and similar compounds. This could involve the development of new synthetic methods, as well as in-depth studies of their mechanisms of action .

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCSYGSSEOIFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5F)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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